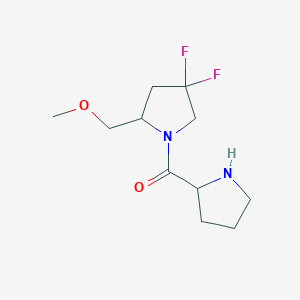

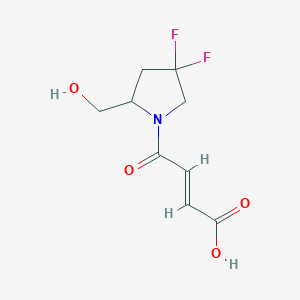

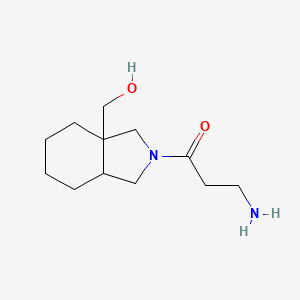

![molecular formula C10H18N4O B1493256 (6-(2-Azidoethyl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098115-87-6](/img/structure/B1493256.png)

(6-(2-Azidoethyl)-6-azaspiro[3.4]octan-8-yl)methanol

Overview

Description

The compound “(6-(2-Azidoethyl)-6-azaspiro[3.4]octan-8-yl)methanol” is a spirocyclic compound, which means it has two rings sharing a single atom . Spirocyclic compounds are often used in medicinal chemistry due to their complex and rigid structures, which can interact in unique ways with biological targets .

Molecular Structure Analysis

The structure of this compound includes an azaspiro ring system, an azido group, and a methanol group. The azaspiro ring system is a type of spirocyclic compound that includes a nitrogen atom . The azido group (-N3) is a functional group characterized by high reactivity, which is often used in click chemistry .Chemical Reactions Analysis

The azido group in this compound could potentially undergo a variety of reactions, including reduction to an amine, Staudinger reaction to a phosphazide, or click chemistry reactions with alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of the azido group could make this compound reactive, while the spirocyclic structure could influence its shape and rigidity .Scientific Research Applications

Organic Synthesis

Research has demonstrated innovative synthetic pathways and applications of related chemical structures, highlighting the potential for creating complex molecules and scaffolds for further development in organic chemistry. For instance, Adamovskyi et al. (2014) described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, which are important for the synthesis of complex amino acids such as N-Boc-2,3-methano-β-proline (Adamovskyi et al., 2014). This showcases the chemical's role in facilitating innovative synthetic routes.

Materials Chemistry

The compound's derivatives have been utilized in the synthesis of materials with novel properties. For example, Wang et al. (2013) generated structure-directing agents (SDAs) in situ for the synthesis of organically templated zinc phosphites/phosphates, utilizing similar chemical structures in methanol-aqueous solutions. These materials have potential applications in catalysis and material science (Wang et al., 2013).

Catalysis and Chemical Transformations

The related structures and methodologies offer insights into catalytic processes and chemical transformations. Hilmey et al. (2005) explored the neighboring effect of the lactam functionality in select reactions of 6-azaspiro[4.5]decane-1,7-dione, providing a foundation for understanding reaction mechanisms and designing catalysts for efficient chemical transformations (Hilmey et al., 2005).

Advanced Functional Materials

The research by Qiu et al. (2023) on the novel tris(4-azidophenyl)methanol demonstrates the multifunctionality of such structures as thiol protecting groups in peptoid synthesis, which can be cleaved under mild conditions. This highlights the compound's versatility in materials chemistry, particularly in synthesizing and modifying polymers and peptoids for various applications (Qiu et al., 2023).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[6-(2-azidoethyl)-6-azaspiro[3.4]octan-8-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c11-13-12-4-5-14-6-9(7-15)10(8-14)2-1-3-10/h9,15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCCHWXIGTWZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CN(CC2CO)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(2-Azidoethyl)-6-azaspiro[3.4]octan-8-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

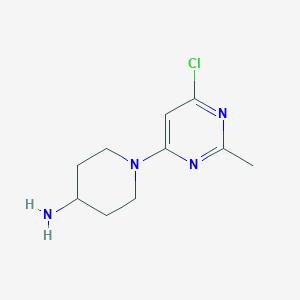

![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)

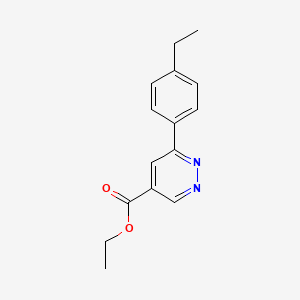

![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)

![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)

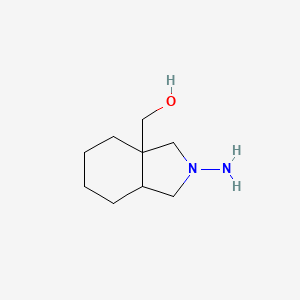

![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493195.png)